molecular formula C21H13ClN2O4 B251305 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B251305
M. Wt: 392.8 g/mol
InChI Key: ONOORBNUPHARIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a chemical compound with potential applications in scientific research. This compound is known for its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that this compound may interact with specific cellular targets, including enzymes and receptors. It may modulate signaling pathways and gene expression, leading to its biological activities.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, this compound may have limitations in terms of its solubility and stability, which may affect its biological activities and experimental outcomes.

Future Directions

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has potential for future research directions. Some of these directions include:
1. Further elucidation of the mechanism of action of this compound, including its cellular targets and signaling pathways.
2. Investigation of the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Development of new drug formulations and delivery methods to improve the solubility and stability of this compound.
5. Investigation of the potential applications of this compound in other scientific research fields, such as neuroscience and immunology.
Conclusion:
This compound is a promising compound with potential applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool for drug discovery and molecular studies. Further research is needed to fully understand its mechanism of action and potential applications in various scientific research fields.

Synthesis Methods

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps. The starting materials include 5-chloro-2-aminobenzoxazole and 1,3-benzodioxole-5-carboxylic acid. The reaction is carried out under specific conditions, including the use of a coupling agent and a catalyst. The final product is obtained after purification and isolation.

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and pharmacology. This compound has been reported to exhibit biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It can be used as a lead compound for the development of new drugs or as a molecular probe for biological studies.

Properties

Molecular Formula

C21H13ClN2O4

Molecular Weight

392.8 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H13ClN2O4/c22-14-4-8-17-16(10-14)24-21(28-17)12-1-5-15(6-2-12)23-20(25)13-3-7-18-19(9-13)27-11-26-18/h1-10H,11H2,(H,23,25)

InChI Key

ONOORBNUPHARIB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl

Origin of Product

United States

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